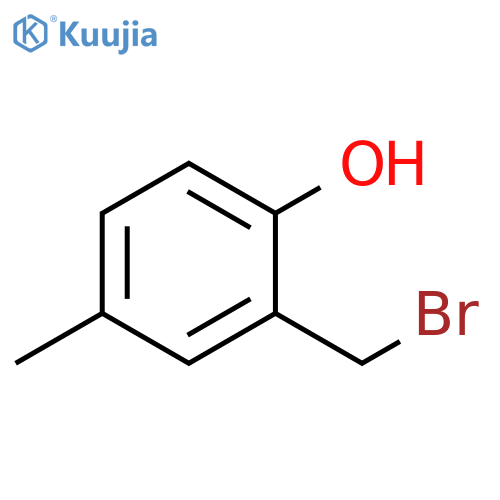

Cas no 1261583-88-3 (2-(bromomethyl)-4-methylphenol)

1261583-88-3 structure

商品名:2-(bromomethyl)-4-methylphenol

2-(bromomethyl)-4-methylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 2-(bromomethyl)-4-methyl-

- 2-(bromomethyl)-4-methylphenol

-

- インチ: 1S/C8H9BrO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,5H2,1H3

- InChIKey: FTTXMOFDUUYJRE-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=C(C)C=C1CBr

2-(bromomethyl)-4-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1898070-0.25g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 0.25g |

$525.0 | 2023-09-18 | ||

| Enamine | EN300-1898070-2.5g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 2.5g |

$1118.0 | 2023-09-18 | ||

| Alichem | A014003240-500mg |

2-Hydroxy-5-methylbenzyl bromide |

1261583-88-3 | 97% | 500mg |

$806.85 | 2023-09-03 | |

| Alichem | A014003240-1g |

2-Hydroxy-5-methylbenzyl bromide |

1261583-88-3 | 97% | 1g |

$1579.40 | 2023-09-03 | |

| Enamine | EN300-1898070-10.0g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 10g |

$3683.0 | 2023-06-03 | ||

| Enamine | EN300-1898070-0.05g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 0.05g |

$480.0 | 2023-09-18 | ||

| Enamine | EN300-1898070-0.1g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 0.1g |

$502.0 | 2023-09-18 | ||

| Enamine | EN300-1898070-0.5g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 0.5g |

$548.0 | 2023-09-18 | ||

| Enamine | EN300-1898070-1g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 1g |

$571.0 | 2023-09-18 | ||

| Enamine | EN300-1898070-5g |

2-(bromomethyl)-4-methylphenol |

1261583-88-3 | 5g |

$1654.0 | 2023-09-18 |

2-(bromomethyl)-4-methylphenol 関連文献

-

1. Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenolJudith M. Brittain,Peter B. D. de la Mare,Paul A. Newman,Wong See Chin J. Chem. Soc. Perkin Trans. 2 1982 1193

1261583-88-3 (2-(bromomethyl)-4-methylphenol) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 81216-14-0(7-bromohept-1-yne)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量